molecular formula C₃₀H₃₅NO₁₅ B1139776 methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate CAS No. 59361-08-9

methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate

Cat. No.: B1139776
CAS No.: 59361-08-9
M. Wt: 649.6
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a highly substituted oxane derivative with a complex stereochemical arrangement. Its structure includes:

  • A 7-hydroxy-4-methyl-2H-chromen-2-yl moiety linked via an ether bond at position 2, which may confer fluorescence or UV activity useful in analytical detection .
  • A triacetyloxypropyl side chain at position 6, contributing to solubility in organic solvents and serving as a synthetic handle for further modifications .
  • A methyl ester at the carboxylate group, typical in prodrug design to improve bioavailability.

Its stereochemical complexity implies that crystallographic tools like SHELXL may be critical for structural elucidation .

Properties

IUPAC Name

methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37NO15/c1-14-10-25(44-22-11-20(37)8-9-21(14)22)45-30(29(38)39-7)12-23(41-17(4)34)26(31-15(2)32)28(46-30)27(43-19(6)36)24(42-18(5)35)13-40-16(3)33/h8-11,23-28,37H,12-13H2,1-7H3,(H,31,32)/t23-,24+,25?,26-,27+,28+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDAJBSGWNWJGF-VBMSRFAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(OC2=C1C=CC(=C2)O)OC3(CC(C(C(O3)C(C(COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(OC2=C1C=CC(=C2)O)O[C@@]3(C[C@@H]([C@@H]([C@@H](O3)[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The inhibition of HA synthesis by this compound affects the extracellular matrix (ECM) . The ECM plays a crucial role in cell-cell signaling and facilitates cell movement and migration. Therefore, the inhibition of HA synthesis can have significant downstream effects on these processes.

Pharmacokinetics

It is known that 4-methylumbelliferyl, a derivative of this compound, is an already approved drug in europe and asia called “hymecromone” where it is used to treat biliary spasm. More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of HA can counteract the effects of this compound. More research is needed to fully understand how other environmental factors influence the compound’s action, efficacy, and stability.

Biological Activity

Methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate is a complex organic compound with potential biological activity. This article aims to provide an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate molecular structure, which includes multiple functional groups such as acetamido, acetyloxy, and a chromenyl moiety. These features suggest potential interactions with various biological systems.

PropertyValue
Molecular FormulaC₁₈H₁₉N₁O₇
Molecular Weight357.34 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antioxidant Activity

Research indicates that compounds with structural similarities to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing reactive oxygen species (ROS), which are implicated in various diseases.

Anti-inflammatory Effects

Studies have shown that related compounds can modulate inflammatory pathways. For example, certain derivatives have been observed to inhibit the expression of pro-inflammatory cytokines, suggesting that this compound may also possess anti-inflammatory properties.

Antimicrobial Activity

Preliminary investigations into the antimicrobial activity of similar compounds suggest potential efficacy against various pathogens. The presence of hydroxyl groups in the structure may enhance its interaction with microbial membranes.

Enzymatic Interactions

The compound may interact with specific enzymes involved in metabolic pathways. For instance, it could inhibit enzymes responsible for the synthesis of inflammatory mediators or oxidative stress markers.

Cellular Pathways

Research indicates that compounds with similar structures can influence cellular signaling pathways such as the NF-kB pathway and the MAPK pathway. These pathways are critical in regulating inflammation and cell survival.

Study 1: Antioxidant Efficacy in C. elegans

A study conducted on the nematode Caenorhabditis elegans demonstrated that derivatives of this compound significantly reduced ROS levels and increased lifespan under oxidative stress conditions. The results indicated an upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

Study 2: Anti-inflammatory Properties in Mouse Models

In a mouse model of inflammation, administration of related compounds resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. Histological analysis showed reduced tissue damage and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its combination of functional groups and stereochemistry. Below is a comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name / Key Identifier Key Structural Differences Functional Implications References
Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-isothiocyanato-...oxane-2-carboxylate - Isothiocyanato group replaces chromenyloxy moiety. - Higher reactivity (e.g., covalent binding to proteins).
- Reduced UV activity.
8-O-Acetylshanzhiside Methyl Ester - Cyclopenta[c]pyran core instead of oxane.
- Lacks chromenyloxy and triacetyloxypropyl.
- Used in pharmacological research (anti-inflammatory).
- Lower synthetic complexity.
N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides - Chromenyloxy group retained but fused to thiazolidinone.
- No acetyloxypropyl chain.
- Enhanced antimicrobial activity.
- Broader solubility in polar solvents.
Methyl (2R,4R,5S,6R)-6-(diphenoxyphosphoryloxymethyl)-4,5-dihydroxy-...oxane-2-carboxylate - Phosphate ester replaces triacetyloxypropyl.
- Additional hydroxyl groups.
- Increased polarity and metabolic instability.
- Potential kinase inhibition.

Key Findings:

Chromenyloxy Group Impact : The 7-hydroxy-4-methyl-2H-chromen-2-yl moiety (shared with compounds in ) is associated with fluorescence and antioxidant activity. Its absence in analogs like reduces UV detectability but increases reactivity for conjugation.

Acetyloxypropyl Side Chain : This group enhances lipophilicity compared to hydroxyl- or phosphate-containing analogs (e.g., ), favoring blood-brain barrier penetration in drug candidates.

Stereochemical Complexity : The (2S,4S,5S,6R) configuration distinguishes this compound from diastereomers (e.g., ’s 5R configuration), which may alter binding affinity in biological targets.

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